molecular formula C4H4N4O2 B11922544 5-Nitropyridazin-4-amine

5-Nitropyridazin-4-amine

Cat. No.: B11922544
M. Wt: 140.10 g/mol
InChI Key: YRRSXLDQHZIQDR-UHFFFAOYSA-N
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Description

5-Nitropyridazin-4-amine is a nitrogen-containing heterocyclic compound characterized by a pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms) substituted with a nitro group at position 5 and an amine group at position 2. The nitro group enhances electrophilicity and influences reactivity, while the amine group provides sites for hydrogen bonding and functionalization .

Properties

IUPAC Name

5-nitropyridazin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O2/c5-3-1-6-7-2-4(3)8(9)10/h1-2H,(H2,5,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRSXLDQHZIQDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=N1)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitropyridazin-4-amine typically involves the nitration of pyridazine derivatives. One common method is the nitration of 3,6-dichloropyridazine-4-amine using fuming nitric acid and sulfuric acid at low temperatures (0°C) followed by heating to 60°C for several hours . The reaction mixture is then neutralized and extracted to obtain the desired product.

Industrial Production Methods: In industrial settings, continuous flow synthesis methods are often employed to enhance safety and efficiency. For example, the nitration of pyridine N-oxide followed by reduction can be carried out in a continuous flow system to minimize the accumulation of highly energetic intermediates and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 5-Nitropyridazin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Pyridazine Derivatives

Pyridazine derivatives are structurally distinct from pyrimidine analogs due to the adjacency of nitrogen atoms in the aromatic ring. Below is a comparison with key analogs:

Compound Name Structural Features Biological Activity/Applications Key Differences from 5-Nitropyridazin-4-amine
N-Ethylpyridazin-4-amine Ethyl group at the amine position Antimicrobial activity Lacks the nitro group, reducing electrophilicity and altering reactivity
3,5-Dichloro-N-ethylpyridazin Chlorine substituents at positions 3 and 5 Enhanced antimicrobial properties Chlorine atoms increase steric hindrance and lipophilicity compared to nitro groups
4-Aminopyridazine Unsubstituted pyridazine with amine group Broad but less-targeted biological activity Absence of nitro group limits redox reactivity

Pyrimidine Derivatives

Pyrimidine derivatives (six-membered rings with nitrogen at positions 1 and 3) share functional group similarities but differ in electronic properties:

Compound Name Structural Features Biological Activity/Applications Key Differences from this compound
4-Chloro-5-nitropyrimidin-2-amine Chlorine at position 4, nitro at position 5 Antimicrobial and anticancer potential Pyrimidine ring alters electronic distribution and binding affinity
N-Benzyl-2-chloro-5-nitropyrimidin-4-amine Benzyl and chloro substituents Enzyme inhibition (e.g., kinase targets) Bulkier substituents reduce solubility compared to pyridazine analogs
5-Chloro-N,N-dimethylpyrimidin-4-amine Chlorine and dimethylamine groups Intermediate in drug synthesis Dimethylamine group increases steric hindrance

Key Research Findings and Data

Impact of Substituents

  • Nitro Group : Enhances electrophilicity and redox activity, making this compound a candidate for covalent binding to biological targets (e.g., enzymes or DNA) .
  • Amine Group : Facilitates hydrogen bonding and derivatization, enabling tailored pharmacological profiles .

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